Ethyl 2-cyanoacrylate

Description

BenchChem offers high-quality Ethyl 2-cyanoacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyanoacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

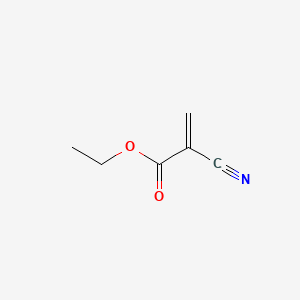

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-3-9-6(8)5(2)4-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBJXOREULPLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-30-5 | |

| Record name | Poly(ethyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1025279 | |

| Record name | Ethyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear colorless liquid with irritating, sweet, ester-like odor | |

| Record name | 2-Propenoic acid, 2-cyano-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cyanoacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

55 °C at 3 mm Hg, BP: 54-56 °C (0.21-0.40 kPa), 54-56 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

82.78 °C (closed cup), 75 °C c.c. | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in methyl ethyl ketone, toluene, acetone, DMF /N,N-dimethylformamide/, nitromethane | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.040 at 20 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: <0.27 kPa at 25 °C, 0.31 mm Hg at 20 °C, <2 mmHg at 25 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear, colorless, liquid | |

CAS No. |

7085-85-0, 25067-30-5 | |

| Record name | Ethyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7085-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyacrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyanoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYANOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G95FOH7SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-20 to -25 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-Cyanoacrylate via Knoenagel Condensation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyanoacrylate (ECA) is the foundational monomer for a ubiquitous class of fast-acting adhesives, commonly known as "super glues".[1][2] Its remarkable ability to undergo rapid anionic polymerization in the presence of moisture makes it indispensable in industrial, medical, and household applications.[2][3] The primary route to this high-value chemical is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[2][4] This guide provides an in-depth technical exploration of the ECA synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles, critical process parameters, and field-proven methodologies. We will examine the reaction mechanism, strategies for optimization, post-synthesis purification and stabilization, and essential safety protocols, offering a comprehensive resource for professionals seeking to master this synthesis.

The Knoevenagel Condensation: A Mechanistic Perspective

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ flanked by two electron-withdrawing groups) to a carbonyl compound, which is subsequently followed by a dehydration reaction to yield an α,β-unsaturated product.[5][6] In the synthesis of ethyl 2-cyanoacrylate, the reactants are ethyl cyanoacetate and formaldehyde.[4][7]

The reaction proceeds through several key steps, which are critically influenced by the choice of catalyst:

-

Carbanion Formation: The reaction is initiated by a catalyst, typically a weak base, which deprotonates the α-carbon of ethyl cyanoacetate. The electron-withdrawing nature of the adjacent cyano (-CN) and ester (-COOEt) groups renders these protons acidic, facilitating the formation of a resonance-stabilized carbanion (enolate).[1][5][6] The use of a weak base is a crucial process choice; a strong base could trigger undesirable side reactions, such as the self-condensation of formaldehyde.[5][6]

-

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This step results in the formation of a tetrahedral intermediate.[1][8]

-

Dehydration: The intermediate alcohol undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product, ethyl 2-cyanoacrylate. This elimination is often the rate-determining step and drives the reaction to completion.[1]

Caption: Figure 1: Knoevenagel Condensation Mechanism for ECA Synthesis.

Optimizing the Synthesis: A Multi-Parameter Approach

Achieving high yield and purity in ECA synthesis requires careful control over several interdependent parameters. The causality behind these choices is critical for developing a robust and reproducible protocol.

Reactant and Catalyst Selection

The choice of reactants and, most importantly, the catalyst, forms the foundation of the reaction's success.

-

Formaldehyde Source: While aqueous formaldehyde can be used, paraformaldehyde, a solid polymer of formaldehyde, is often preferred in laboratory and industrial settings for its ease of handling and dosing.[9][10]

-

Catalyst: The catalyst must be basic enough to deprotonate ethyl cyanoacetate but not so strong as to cause unwanted side reactions. A variety of catalysts have been successfully employed, each with distinct advantages.

| Catalyst Type | Examples | Key Insights & Causality | Yield (%) | Reference |

| Primary/Secondary Amines | Piperidine, Diethylamine | Classic, effective catalysts. The lone pair on the nitrogen acts as the Brønsted base. Can require elevated temperatures. | Good | [1][8] |

| Tertiary Amines / Amidines | DABCO, DBU | Highly efficient, sterically hindered bases that minimize side reactions. DBU can form a complex with water, enhancing basicity. | Excellent | [6][11] |

| Amino Acids | L-proline, β-alanine | Green, bifunctional catalysts. The amine group acts as a base while the carboxylic acid can activate the carbonyl group. | Good | [8][12] |

| Ionic Liquids | DIPEAc | Acts as both catalyst and solvent, facilitating easy product separation and offering environmental benefits. | Excellent | [8] |

| Phosphines | Triphenylphosphine (TPP) | A mild, neutral catalyst effective under solvent-free conditions, proceeding via a different mechanistic pathway (Wittig-like). | Excellent | [13][14] |

Reaction Conditions: Solvent, Temperature, and Water Removal

-

Solvent: The solvent choice impacts reactant solubility and reaction kinetics. Non-polar solvents like toluene or hexane are common, particularly when azeotropic removal of water is desired.[8] Green chemistry approaches have demonstrated high yields using water or ethanol.[15][16][17] Solvent-free conditions, often with phosphine catalysts, represent an efficient and environmentally sound option.[13]

-

Temperature: Reaction temperatures typically range from room temperature to reflux (approx. 65-80°C), depending on the catalyst and solvent system.[8][18] Higher temperatures increase the reaction rate but can also promote polymerization of the final product if not properly controlled.

-

Water Removal: As water is a byproduct, its removal is paramount to shifting the reaction equilibrium towards the product, thereby maximizing yield.[1][5] The most common laboratory method is azeotropic distillation using a Dean-Stark apparatus, particularly effective in solvents like toluene.[5] Alternatively, the addition of dehydrating agents like molecular sieves can be employed.[1]

Industrial Production: The Depolymerization Imperative

Direct synthesis of monomeric ECA is challenging on a large scale due to its high reactivity. The industrial standard is a two-stage process:[3][4][7]

-

Oligomerization: Formaldehyde and ethyl cyanoacetate are first condensed to form a low-molecular-weight polymer or oligomer. This initial product is stable and easy to handle.[10]

-

Thermal Cracking (Depolymerization): The prepolymer is then heated under vacuum. This process, known as thermal cracking or depolymerization, breaks the polymer down into the volatile ECA monomer, which is immediately removed from the hot zone by distillation.[3][4][7] This self-validating system ensures that only the desired monomer is collected, leaving behind non-volatile impurities and uncracked polymer.

A Validated Laboratory Protocol

This protocol describes a robust, lab-scale synthesis of ethyl 2-cyanoacrylate using a common amine catalyst and azeotropic water removal.

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. acs.org [acs.org]

- 4. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 9. ETHYL 2-CYANOACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Radical Polymerization Kinetics of Ethyl 2-Cyanoacrylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond Instant Adhesion - Unlocking the Synthetic Potential of Ethyl 2-Cyanoacrylate

Ethyl 2-cyanoacrylate (ECA) is universally recognized as the active monomer in "super glues," prized for its ability to form strong adhesive bonds in seconds.[1][2] This rapid bonding is a consequence of an extremely facile anionic polymerization, initiated by trace amounts of moisture or other weak bases present on virtually any surface.[1][2][3][4][5][6] While this characteristic is ideal for adhesion, it simultaneously masks the monomer's significant potential for more controlled polymer synthesis.

For applications in advanced materials, drug delivery, and nanotechnology, the ability to control polymer architecture, molecular weight, and composition is paramount.[5][7][8] This level of control is largely inaccessible through the runaway anionic pathway. The more challenging, yet synthetically versatile, radical polymerization route offers a solution, enabling the creation of copolymers and the application of advanced techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT).[1][3][4][8]

This guide provides a comprehensive exploration of the core principles, quantitative kinetics, and experimental methodologies for the radical polymerization of ECA. We will delve into the primary challenge—the suppression of the overpowering anionic pathway—and provide the technical grounding necessary to harness this highly reactive monomer for sophisticated polymer engineering.

The Foundational Challenge: Taming the Anionic Tendency

The core obstacle in studying or utilizing the radical polymerization of ECA is its inherent and overwhelming tendency to polymerize anionically.[1][3][4][8] This reactivity stems from the unique electronic structure of the monomer: two potent electron-withdrawing groups (nitrile and ester) are attached to the same carbon of the vinyl double bond. This configuration makes the β-carbon highly electrophilic and stabilizes the propagating α-carbanion through resonance, making initiation by even the weakest nucleophiles incredibly efficient.[1][6][8]

Therefore, to study the radical mechanism in isolation, the anionic pathway must be completely suppressed. This is exclusively achievable under acidic conditions, where potential anionic initiators are neutralized.[1][3][4][5]

Key Strategies for Anionic Inhibition:

-

Acidic Additives: The addition of a suitable acid is non-negotiable. The choice of acid is critical; it must be strong enough to scavenge basic impurities but not so strong as to interfere with the radical process.

-

Effective Inhibitors:

-

Acetic Acid: Has been successfully used to determine absolute kinetic parameters.[1][9]

-

1,3-Propanesultone: Another effective inhibitor used in kinetic studies, yielding results comparable to acetic acid.[1][9]

-

Boron Trifluoride Acetic Acid Complex: Employed in early kinetic investigations of cyanoacrylates.[1]

-

Methanesulfonic Acid (MeSO₃H): Utilized in copolymerization studies.[1]

-

Without rigorous anionic inhibition, any attempt to initiate radical polymerization will result in a mixed, uncontrolled polymerization mechanism, rendering kinetic analysis invalid and synthetic control impossible.

The Mechanism and Kinetics of Radical Polymerization

Once the anionic pathway is blocked, the radical polymerization of ECA follows the classical three-stage mechanism: initiation, propagation, and termination. The overall rate of polymerization (Rₚ) can be described by the standard kinetic equation, which shows its dependence on monomer and initiator concentrations.[9]

Rₚ = kₚ⁰·⁵

Where:

-

kₚ = propagation rate coefficient

-

k_t = termination rate coefficient

-

k_d = initiator decomposition rate coefficient

-

[M] = monomer concentration

-

[I] = initiator concentration

-

f = initiator efficiency

Quantitative Kinetic Parameters: A Highly Reactive Monomer

The intrinsic reactivity of ECA in radical polymerization is best understood through its absolute rate coefficients. The seminal work in this area was performed by Yamada et al. in 1983, who used the rotating sector method to determine the propagation (kₚ) and termination (kₜ) rate constants for the bulk polymerization of ECA at 30 °C.[1][9]

These parameters reveal a monomer that propagates very quickly but also terminates at an extremely high rate, characteristic of diffusion-controlled reactions in low-viscosity systems.[8]

Table 1: Absolute and Relative Kinetic Parameters for Ethyl 2-Cyanoacrylate (ECA)

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Propagation Rate Coefficient (kₚ) | Bulk, 30°C, with Acetic Acid | 1622 L·mol⁻¹·s⁻¹ | [1][9][10] |

| Propagation Rate Coefficient (kₚ) | Bulk, 30°C, with 1,3-Propanesultone | 1610 L·mol⁻¹·s⁻¹ | [1][9] |

| Termination Rate Coefficient (kₜ) | Bulk, 30°C, with Acetic Acid | 4.11 x 10⁸ L·mol⁻¹·s⁻¹ | [1][9][10] |

| Termination Rate Coefficient (kₜ) | Bulk, 30°C, with 1,3-Propanesultone | 4.04 x 10⁸ L·mol⁻¹·s⁻¹ | [1][9] |

| Bulk Parameter (kₚ/kₜ⁰·⁵) | Methyl 2-Cyanoacrylate, 60°C | 0.021 L·mol⁻¹·s⁻¹ | [1] |

| Comparative (kₚ/kₜ⁰·⁵) | Methyl Methacrylate (MMA), 60°C | 0.0144 L·mol⁻¹·s⁻¹ | [1] |

| Comparative (kₚ/kₜ⁰·⁵) | Styrene (St), 60°C | 0.00166 L·mol⁻¹·s⁻¹ |[1] |

The close agreement of the kₚ and kₜ values obtained with two different anionic inhibitors provides strong evidence that the measured rates are truly representative of the radical polymerization process.[1] Furthermore, the kₚ/kₜ⁰·⁵ ratio for the cyanoacrylate monomer family is significantly higher than that of common monomers like MMA and styrene, underscoring its high intrinsic reactivity in a radical context.[1]

Experimental Protocol: A Self-Validating Workflow for Bulk Radical Polymerization

This section outlines a robust, step-by-step methodology for conducting the bulk radical polymerization of ECA. The protocol is designed to be self-validating by ensuring the rigorous exclusion of anionic pathways and atmospheric oxygen, a known radical scavenger.

Step-by-Step Methodology:

-

Reagent Preparation & Vessel Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired volume of ECA monomer.

-

Introduce the anionic inhibitor (e.g., 7.0 wt% acetic acid) and stir to ensure homogeneity.[1]

-

Add the radical initiator, such as AIBN or BPO.[1] The concentration will dictate the polymerization rate and final molecular weight.

-

-

Creation of an Inert Environment:

-

Seal the flask with a rubber septum.

-

Perform a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. This step is critical as oxygen will inhibit the radical polymerization.

-

-

Initiation and Polymerization:

-

Immerse the sealed reaction vessel into a preheated oil or water bath set to the desired temperature (e.g., 60-80°C).[1]

-

Commence vigorous stirring. The start of immersion is considered time zero (t=0).

-

-

Kinetic Monitoring & Sampling:

-

At predetermined time intervals, withdraw aliquots from the reaction mixture using a nitrogen-purged syringe.

-

Immediately quench the polymerization in the aliquot by adding it to a vial containing a small amount of a radical scavenger (e.g., hydroquinone) dissolved in a suitable solvent (e.g., THF).

-

-

Polymer Isolation and Analysis:

-

Determine monomer conversion for each time point. This can be done gravimetrically by precipitating the polymer from the quenched aliquot into a non-solvent such as hexane or methanol, followed by filtration, drying, and weighing.[1]

-

Characterize the molecular weight (Mₙ) and molecular weight distribution (Đ) of the isolated polymer samples using Gel Permeation Chromatography (GPC).

-

Key Factors Influencing Reaction Kinetics

Several experimental variables can be manipulated to control the kinetics of ECA radical polymerization:

-

Initiator Concentration: The rate of polymerization is directly proportional to the square root of the initiator concentration.[9] Increasing the initiator concentration will accelerate the reaction but will also lead to the formation of lower molecular weight polymers due to a higher number of initiated chains.[11][12]

-

Temperature: Temperature directly influences the rate of thermal decomposition of the initiator (k_d). Higher temperatures lead to a faster rate of radical generation and thus a higher overall polymerization rate.

-

Solvent Choice: While often performed in bulk, solution polymerization can also be employed. The choice of solvent can impact both the polymerization rate and the solubility of the resulting polymer. For instance, the polymerization of ECA was found to be 50% faster in toluene than in acetonitrile, a difference attributed to the poorer solubility of the polymer in the less polar solvent.[1]

Conclusion and Future Directions

The radical polymerization of ethyl 2-cyanoacrylate is a field defined by a central challenge: the need to meticulously suppress its dominant anionic polymerization tendency. By employing acidic inhibitors and maintaining a strictly inert atmosphere, it is possible to unlock a versatile synthetic pathway governed by well-understood radical kinetics. The monomer exhibits high propagation and termination rate constants, marking it as one of the more reactive species in the vinyl monomer family.

Mastery of this process is not merely an academic exercise. It is the gateway to producing novel copolymers that integrate the unique properties of poly(ethyl 2-cyanoacrylate) with a vast array of other monomers. Furthermore, it allows for the application of controlled radical polymerization techniques, such as RAFT, to synthesize polymers with precisely defined architectures.[1][3][4] For researchers in drug development and advanced materials, these capabilities open new avenues for creating sophisticated delivery systems, functional nanoparticles, and high-performance composites.

References

-

Duffy, C., Zetterlund, P., & Aldabbagh, F. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules, 23(2), 465. [Link]

-

Yamada, B., Yoshioka, M., & Otsu, T. (1983). Determination of absolute rate constants for radical polymerization and copolymerization of ethyl α-cyanoacrylate in the presence of effective inhibitors against anionic polymerization. Die Makromolekulare Chemie: Rapid Communications, 4(11), 725-730. [Link]

-

Duffy, C., Zetterlund, P., & Aldabbagh, F. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Semantic Scholar. [Link]

-

Sato, T., Ohtani, S., & Otsu, T. (1988). Photoinitiated polymerization of ethyl cyanoacrylate by phosphonium salts. Die Makromolekulare Chemie, Rapid Communications, 9(12), 831-835. [Link]

-

Duffy, C., Zetterlund, P., & Aldabbagh, F. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. ResearchGate. [Link]

-

Duffy, C., Zetterlund, P., & Aldabbagh, F. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. PubMed. [Link]

-

Novick, B. J., & McKenna, G. B. (2001). Composites Prepared by the Anionic Polymerization of Ethyl 2-Cyanoacrylate within Supercritical Carbon Dioxide−Swollen Poly(tetrafluoroethylene-co-hexafluoropropylene). Macromolecules, 34(19), 6679–6686. [Link]

-

Unknown Author. (n.d.). Polymerization ofalkyl cyanoacrylates by anionic mechanism. ResearchGate. [Link]

-

Al-Shammari, A. F. (2018). THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRESS OF LIGHT-CURED RESIN-MATRIX COMPOSITE. Iowa State University. [Link]

-

S, S., & V, K. (2013). Influence of initiators on the growth of poly(ethyl 2-cyanoacrylate) nanofibers. ResearchGate. [Link]

-

Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. [Link]

-

American Chemical Society. (2020). Ethyl 2-cyanoacrylate. American Chemical Society. [Link]

- O'Sullivan, D. J. (1980). U.S. Patent No. 4,182,823. Washington, DC: U.S.

-

Kim, Y. H., et al. (2004). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). Polymer Degradation and Stability, 83(2), 291-296. [Link]

Sources

- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Radical Polymerization of Alkyl 2-Cyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. [PDF] Radical Polymerization of Alkyl 2-Cyanoacrylates | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. afinitica.com [afinitica.com]

- 10. benchchem.com [benchchem.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

Characterization of Poly(ethyl 2-cyanoacrylate): An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Poly(ethyl 2-cyanoacrylate) (PECA) is a prominent member of the poly(alkyl 2-cyanoacrylate) (PACA) family, a class of polymers that has garnered significant attention in the biomedical and pharmaceutical fields. First recognized for their rapid polymerization and strong adhesive properties, the applications of PECA have expanded to drug delivery, tissue engineering, and medical device coatings.[1][2] The utility of PECA in these sophisticated applications is intrinsically linked to its unique physicochemical, mechanical, thermal, and biological properties. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for the rational design and successful implementation of PECA-based technologies.

This in-depth technical guide provides a comprehensive overview of the core properties of poly(ethyl 2-cyanoacrylate) and the essential experimental methodologies for their characterization. As a self-validating system, this guide explains the causality behind experimental choices, ensuring that each protocol provides a robust and reliable assessment of the material's properties.

Synthesis and Molecular Weight Characterization

The foundation of understanding any polymer lies in its synthesis and the resulting molecular weight distribution. PECA is typically synthesized via anionic polymerization of the ethyl 2-cyanoacrylate (ECA) monomer.[3][4] This polymerization is notoriously rapid and can be initiated by weak bases, including water, making meticulous control of the reaction conditions crucial for achieving desired molecular weights.[5]

Anionic Polymerization of Ethyl 2-cyanoacrylate

The polymerization of ECA is initiated by a nucleophilic attack on the electron-deficient β-carbon of the monomer. The presence of two electron-withdrawing groups (cyano and ester) makes the double bond highly susceptible to this attack. The propagating species is a carbanion that is stabilized by resonance.

Caption: Anionic polymerization of ethyl 2-cyanoacrylate (ECA).

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for determining the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of polymers.[6][7] The principle of GPC lies in separating molecules based on their hydrodynamic volume as they pass through a column packed with porous gel. Larger molecules elute first, as they are excluded from the pores, while smaller molecules have a longer path through the pores and elute later.

Experimental Protocol: GPC Analysis of PECA

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the dried PECA sample.[6]

-

Dissolve the sample in an appropriate solvent, such as tetrahydrofuran (THF) or acetone, to a final concentration of 1-2 mg/mL.[7][8] Ensure complete dissolution, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking which can cause shear degradation.

-

Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter that could damage the GPC columns.[6]

-

-

Instrumentation and Conditions:

-

GPC System: An Agilent or similar system equipped with a refractive index (RI) detector is commonly used.[9]

-

Columns: A set of Styragel columns (e.g., HR series) with a range of pore sizes suitable for the expected molecular weight of the PECA.

-

Mobile Phase: HPLC-grade THF is a common mobile phase for PECA analysis.[8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Temperature: The column and detector are typically maintained at a constant temperature, for example, 35°C, to ensure reproducible results.

-

Injection Volume: 50-100 µL.

-

-

Calibration:

-

Prepare a series of narrow-polydispersity polystyrene standards of known molecular weights.

-

Inject each standard and record the elution time.

-

Construct a calibration curve by plotting the logarithm of the molecular weight against the elution time.

-

-

Data Analysis:

-

Inject the prepared PECA sample.

-

Using the calibration curve, the GPC software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the PECA sample.[1]

-

Physicochemical and Mechanical Properties

The performance of PECA in any application is directly influenced by its fundamental physicochemical and mechanical characteristics.

| Property | Typical Value/Range | Analytical Technique |

| Appearance | Colorless, amorphous solid | Visual Inspection |

| Density | ~1.08 g/cm³ | Pycnometry |

| Solubility | Soluble in acetone, acetonitrile, chloroform, and ethyl acetate. Insoluble in water and alcohols. | Solubility Testing |

| Tensile Strength | 20 - 50 MPa | Tensile Testing (ASTM D638) |

| Young's Modulus | 1.5 - 3.0 GPa | Tensile Testing (ASTM D638) |

| Elongation at Break | 2 - 10% | Tensile Testing (ASTM D638) |

Mechanical Property Characterization: Tensile Testing (ASTM D638)

Tensile testing is a fundamental method to evaluate the mechanical properties of a polymer, providing crucial information about its strength, stiffness, and ductility.[2][10] The ASTM D638 standard specifies the procedure for determining the tensile properties of plastics.[11]

Experimental Protocol: Tensile Testing of PECA

-

Specimen Preparation:

-

Prepare dumbbell-shaped specimens of PECA according to the dimensions specified in ASTM D638 (Type V specimens are often suitable for initial screening). This can be done by injection molding or by machining from a larger sheet of the polymer.

-

Ensure the specimens are free of voids, bubbles, or surface defects.

-

Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

-

-

Instrumentation:

-

A universal testing machine equipped with grips suitable for holding the dumbbell-shaped specimens.

-

An extensometer to accurately measure the strain during the test.

-

-

Test Procedure:

-

Measure the width and thickness of the narrow section of each specimen.

-

Mount the specimen in the grips of the universal testing machine.

-

Attach the extensometer to the gauge section of the specimen.

-

Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

-

Record the load and elongation data throughout the test.

-

-

Data Analysis:

-

From the stress-strain curve, determine the following properties:

-

Tensile Strength: The maximum stress the material can withstand before breaking.[2]

-

Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[10]

-

Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[2]

-

-

Caption: Workflow for tensile testing of PECA according to ASTM D638.

Thermal Properties

The thermal behavior of PECA is critical for understanding its processing window, stability at physiological temperatures, and degradation profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for this characterization.[12][13]

| Property | Typical Value/Range | Analytical Technique |

| Glass Transition Temperature (Tg) | 140 - 160 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td) | Onset ~180 - 200 °C | Thermogravimetric Analysis (TGA) |

Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition temperature (Tg) is observed as a step-like change in the heat flow curve, indicating the transition from a rigid, glassy state to a more flexible, rubbery state.[14]

Experimental Protocol: DSC Analysis of PECA

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried PECA sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

-

Instrumentation:

-

A differential scanning calorimeter.

-

-

Test Procedure:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Equilibrate the sample at a low temperature (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected Tg (e.g., 200°C) under a nitrogen atmosphere.

-

Cool the sample back to the starting temperature.

-

Perform a second heating scan under the same conditions. The Tg is typically determined from the second heating scan to erase any previous thermal history.

-

-

Data Analysis:

-

The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.

-

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.[12]

Experimental Protocol: TGA of PECA

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried PECA sample into a TGA pan (e.g., alumina or platinum).

-

-

Instrumentation:

-

A thermogravimetric analyzer.

-

-

Test Procedure:

-

Place the sample pan in the TGA furnace.

-

Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

-

Data Analysis:

-

Plot the percentage of weight loss as a function of temperature.

-

The onset of decomposition is often reported as the temperature at which 5% weight loss occurs. The peak of the derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.[8]

-

Caption: Workflow for the thermal analysis of PECA using DSC and TGA.

Biocompatibility and In Vitro Degradation

For any material intended for biomedical applications, assessing its biocompatibility and degradation behavior is non-negotiable. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices.[15]

Biocompatibility Assessment (ISO 10993)

A comprehensive biocompatibility assessment for PECA typically includes tests for cytotoxicity, sensitization, and irritation.

-

Cytotoxicity (ISO 10993-5): This test evaluates the potential of a material to cause cell death.[16][17] The MTT assay is a common quantitative method.[18]

-

Sensitization (ISO 10993-10): This assesses the potential of a material to cause an allergic reaction after repeated exposure.

-

Irritation (ISO 10993-23): This test determines the potential of a material to cause local inflammation upon contact with skin or mucosal tissue.[12]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) - ISO 10993-5

-

Extract Preparation:

-

Prepare extracts of the PECA material by incubating it in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24-72 hours, following the guidelines of ISO 10993-12. The surface area to volume ratio should be standardized.

-

-

Cell Culture:

-

Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[14]

-

-

Exposure:

-

Remove the culture medium from the cells and replace it with various concentrations of the PECA extract. Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).

-

Incubate the cells with the extracts for a defined period (e.g., 24 hours).

-

-

MTT Assay:

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[17]

-

In Vitro Degradation

PECA is known to be biodegradable, which is a key advantage for drug delivery applications. The primary degradation mechanism is hydrolysis of the ester bonds in the polymer backbone, leading to the formation of poly(cyanoacrylic acid) and ethanol. This can be followed by a slower degradation of the backbone, which can release formaldehyde.

Experimental Protocol: In Vitro Degradation of PECA Nanoparticles

-

Degradation Medium:

-

Prepare a degradation medium, such as phosphate-buffered saline (PBS) at pH 7.4, to simulate physiological conditions. Other pH values can also be used to study pH-dependent degradation.

-

-

Incubation:

-

Disperse a known concentration of PECA nanoparticles in the degradation medium.

-

Incubate the suspension at 37°C with gentle agitation.

-

-

Sampling and Analysis:

-

At predetermined time points, withdraw aliquots of the suspension.

-

Separate the nanoparticles from the supernatant by centrifugation or filtration.

-

Analyze the supernatant for degradation products. High-Performance Liquid Chromatography (HPLC) can be used to quantify the release of encapsulated drugs or specific degradation products.

-

Analyze the remaining nanoparticles for changes in size and morphology (using Dynamic Light Scattering and Electron Microscopy) and molecular weight (using GPC).

-

Caption: Workflow for in vitro degradation analysis of PECA nanoparticles.

Conclusion

The characterization of poly(ethyl 2-cyanoacrylate) is a multifaceted process that requires a combination of analytical techniques to fully elucidate its properties. This guide has provided a framework for understanding and experimentally evaluating the key characteristics of PECA, from its molecular weight to its biological interactions. For researchers and drug development professionals, a rigorous and well-documented characterization of PECA is the foundation for developing safe, effective, and reliable biomedical products. By following the principles and protocols outlined herein, scientists can confidently advance their research and contribute to the growing field of PECA-based technologies.

References

-

Thermal stability and non‐isothermal kinetics of poly(ethyl cyanoacrylate) nanofibers. (n.d.). ResearchGate. Retrieved from [Link]

-

ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. (n.d.). XCellR8. Retrieved from [Link]

-

Cytotoxicity Testing — ISO 10993–5. (2022, April 11). Medium. Retrieved from [Link]

-

Medical Device Biocompatibility: in vitro skin irritation testing. (n.d.). IIVS.org. Retrieved from [Link]

-

Determination of thermal degradation behavior of oligo/poly(ethyl-2-cyanoacrylate) using DSC/TGA (Abstract). (2013). TNO Repository. Retrieved from [Link]

-

Han, M. G., Kim, S., & Liu, S. X. (2008). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). Polymer Degradation and Stability, 93(7), 1243-1251. Retrieved from [Link]

-

Estan-Cerezo, G., Alonso, D. A., & Martín-Martínez, J. M. (2019). Structural and adhesion properties of poly(ethyl 2-cyanoacrylate) post-cured at different temperatures and times. ResearchGate. Retrieved from [Link]

-

GPC Sample Preparation Guide: From Plastics to Biopolymers. (2025, July 22). ResolveMass. Retrieved from [Link]

-

Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. (2022). Frontiers. Retrieved from [Link]

-

Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. Retrieved from [Link]

-

Quinto, C. A., et al. (2019). Poly (ethyl 2-cyanoacrylate) nanoparticles (PECA-NPs) as possible agents in tumor treatment. IRIS. Retrieved from [Link]

-

Novel Measurement Method for Cyanoacrylates Polymerization Thermal Properties. (n.d.). Abstracts. Retrieved from [Link]

-

Hoelscher, F., et al. (2020). In vitro degradation and cytotoxicity response of biobased nanoparticles prepared by thiol-ene polymerization in miniemulsion. arXiv. Retrieved from [Link]

-

Elastic modulus (E), tensile strength (TS) and elongation at break (EB)... (n.d.). ResearchGate. Retrieved from [Link]

-

Young's modulus, tensile strength and elongation at break values of tested specimens. (n.d.). ResearchGate. Retrieved from [Link]

-

Sample Preparation – GPC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

H. K. D. H. van der Mispel, et al. (2016). Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles. PMC - PubMed Central. Retrieved from [Link]

-

Tensile strength, Young's modulus and strains at break and at maximum stress of the PLA/PCL blends. (n.d.). ResearchGate. Retrieved from [Link]

-

de la Fuente, M., et al. (2001). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. PubMed. Retrieved from [Link]

-

Degradation and stabilization of polycyanoacrylates. (n.d.). AFINITICA. Retrieved from [Link]

-

Lenaerts, V., et al. (1984). Degradation of poly (isobutyl cyanoacrylate) nanoparticles. PubMed. Retrieved from [Link]

-

Mechanical properties, including tensile strength, elongation at break,... (n.d.). ResearchGate. Retrieved from [Link]

-

The values of tensile strength, Young's modulus and elongation at break of PET/HDPE and PS/HDPE blends. (n.d.). ResearchGate. Retrieved from [Link]

-

In Vitro Skin Irritation Testing: ISO 10993-23 Standard. (n.d.). Patient Guard. Retrieved from [Link]

-

ISO 10993-23 In vitro irritation testing for medical devices: Substantiating applicability to mild irritants and non-extractables. (2022, April 26). PubMed. Retrieved from [Link]

-

EVS-EN ISO 10993-23:2021+A1:2025. (n.d.). EVS. Retrieved from [Link]

-

ISO 10993-10. (n.d.). Retrieved from [Link]

-

ANALYSIS of Polymers by GPC/SEC ENERGY & CHEMICAL APPLICATIONS. (n.d.). Agilent. Retrieved from [Link]

-

Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024, March 18). Progress in Chemical and Biochemical Research. Retrieved from [Link]

-

Ethyl cyanoacrylate. (n.d.). Wikipedia. Retrieved from [Link]

-

ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015, April 30). Agilent. Retrieved from [Link]

-

Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles. (2016, January 11). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of thermal degradation behavior of oligo/poly(ethyl-2-cyanoacrylate) using DSC/TGA (Abstract) [repository.tno.nl]

- 11. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 12. nhiso.com [nhiso.com]

- 13. medium.com [medium.com]

- 14. blog.johner-institute.com [blog.johner-institute.com]

- 15. x-cellr8.com [x-cellr8.com]

- 16. Degradation of poly (isobutyl cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. arxiv.org [arxiv.org]

An In-depth Technical Guide to the Thermal Decomposition Products of Ethyl 2-Cyanoacrylate

Abstract

Ethyl 2-cyanoacrylate (ECA) is the foundational monomer for a ubiquitous class of rapid-curing adhesives, prized for their strong bonding capabilities across a multitude of substrates. However, the application of heat to poly(ethyl 2-cyanoacrylate) (PECA), whether incidental or intentional during analytical procedures, initiates a complex thermal decomposition process. This guide provides a comprehensive technical overview of the thermal degradation of ECA, elucidating the decomposition mechanisms, identifying the resultant chemical species, and detailing the analytical methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals who utilize or encounter ECA-based materials and require a deep understanding of their thermal stability and potential hazards.

Introduction: The Chemistry of Ethyl 2-Cyanoacrylate Adhesion

Ethyl 2-cyanoacrylate is a liquid monomer that undergoes rapid anionic polymerization in the presence of a weak base, such as the trace amounts of water present on most surfaces.[1][2] This polymerization reaction is exothermic and results in the formation of long, strong polymer chains of poly(ethyl 2-cyanoacrylate), creating a powerful adhesive bond.[2][3] The unique chemical structure of ECA, featuring both a vinyl group and an electron-withdrawing cyano and ester group, contributes to its high reactivity. While this reactivity is advantageous for adhesion, it also predisposes the resulting polymer to thermal degradation.

The Primary Mechanism of Thermal Decomposition: Unzipping Depolymerization

The principal thermal degradation pathway for poly(ethyl 2-cyanoacrylate) is a chain-scission process known as "unzipping" or depolymerization.[4][5] This process is essentially the reverse of the polymerization reaction and is initiated at the polymer chain ends.[6] The thermal energy supplied to the polymer provides the activation energy necessary to break the polymer backbone, leading to the sequential release of monomer units.[4] This "unzipping" mechanism results in the generation of significant quantities of gaseous ethyl 2-cyanoacrylate monomer.[4]

The stability of the polymer is influenced by the nature of the initiator used during polymerization and the presence of any impurities.[6] For instance, polymers with certain initiator residues at the chain ends may exhibit lower thermal stability.[6]

Key Thermal Decomposition Products

The thermal decomposition of poly(ethyl 2-cyanoacrylate) does not solely yield the parent monomer. At elevated temperatures, further fragmentation of the monomer and polymer backbone occurs, leading to the formation of several smaller, often hazardous, chemical species.

Ethyl 2-Cyanoacrylate Monomer

As previously described, the primary product of PECA thermal decomposition via the "unzipping" mechanism is the ECA monomer.[4] This is often observed as the major component in the pyrolysis gas mixture, particularly at lower decomposition temperatures.

Formaldehyde

Formaldehyde is a significant and toxic byproduct of the thermal degradation of cyanoacrylate adhesives.[7][8] Its formation is attributed to the degradation of the alkyl chains of the polymer.[8] The presence of formaldehyde is a major concern from a health and safety perspective, as it is a known irritant and carcinogen.[7][8]

Cyanide-Containing Compounds

The presence of the cyano group in the ECA monomer means that thermal decomposition can lead to the formation of cyanide-containing compounds, including hydrogen cyanide.[9][10] These compounds are highly toxic and pose a significant inhalation hazard.

Other Decomposition Products

In addition to the major products listed above, the pyrolysis of PECA can also generate a range of other organic compounds in smaller quantities. These can include various esters, aldehydes, alcohols, and nitrogen-containing compounds.[4] The specific composition of these minor products can be influenced by the exact temperature and atmospheric conditions of the decomposition. Oxides of carbon (CO, CO2) and nitrogen (NOx) are also expected combustion products in the presence of oxygen.[11][12][13]

Analytical Methodology: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique for identifying the thermal decomposition products of polymeric materials like PECA.[14] This method involves the controlled thermal degradation of a sample in an inert atmosphere (pyrolysis), followed by the separation and identification of the resulting volatile fragments using gas chromatography and mass spectrometry.[14]

Experimental Workflow for Py-GC-MS Analysis of PECA

Caption: Workflow for Py-GC-MS analysis of PECA.

Step-by-Step Experimental Protocol

-

Sample Preparation: A small, representative sample of the cured poly(ethyl 2-cyanoacrylate) adhesive (typically in the microgram to low milligram range) is carefully weighed and placed into a pyrolysis sample cup or tube.[14]

-

Pyrolysis: The sample tube is inserted into the pyrolysis unit, which is rapidly heated to a predetermined temperature (e.g., in the range of 350°C to 550°C) in an inert atmosphere (typically helium).[15] This controlled heating ensures the thermal decomposition of the polymer into its constituent fragments.

-

Gas Chromatography (GC) Separation: The volatile pyrolysis products are swept from the pyrolyzer into the gas chromatograph inlet. The mixture of compounds is then separated based on their boiling points and interactions with the stationary phase of the GC column (a common choice is a 5% phenyl capillary column).[15]

-

Mass Spectrometry (MS) Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized and fragmented, and the resulting mass-to-charge ratios of the ions are measured.

-

Data Analysis: The resulting mass spectra are compared against a spectral library (such as the NIST library) to identify the individual decomposition products.[15] The retention times from the gas chromatogram provide an additional layer of confirmation.

Quantitative Data on Thermal Decomposition

The temperature at which thermal decomposition occurs and the relative abundance of the products are critical parameters. Evolved Gas Analysis (EGA) can be used to determine the temperature regions where decomposition is most prominent. For PECA, two main decomposition regions are often observed: a lower temperature region (around 200-350°C) and a higher temperature region (around 350-550°C).[15]

| Decomposition Temperature Range | Primary Products | Secondary/Minor Products | Analytical Technique |

| 200-350°C | Ethyl 2-cyanoacrylate monomer | Traces of formaldehyde, oligomers | Py-GC-MS, EGA |

| 350-550°C | Ethyl 2-cyanoacrylate monomer | Formaldehyde, cyanide-containing compounds, various esters, aldehydes, alcohols, CO, CO2, NOx | Py-GC-MS, EGA |

Health and Safety Considerations

The thermal decomposition of ethyl 2-cyanoacrylate can release several hazardous substances, necessitating strict safety protocols in research and industrial settings.

Toxicity of Decomposition Products

-

Ethyl 2-Cyanoacrylate Monomer: Vapors are irritating to the eyes, nose, and throat.[7][16] The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) of 0.2 ppm as a time-weighted average (TWA) and a Short-Term Exposure Limit (STEL) of 1 ppm.[17]

-

Formaldehyde: A known irritant to the respiratory system and eyes.[8] It is also classified as a carcinogen.[11]

-

Hydrogen Cyanide: A highly toxic systemic poison that can be rapidly fatal upon inhalation.

Recommended Safety Precautions

-

Ventilation: All work involving the heating of ECA or PECA should be conducted in a well-ventilated area, preferably within a fume hood with adequate exhaust.[10][16]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene are often recommended), and a lab coat, should be worn.[18][19] In situations where ventilation is insufficient, respiratory protection may be necessary.[3][18]

-

Exposure Monitoring: In occupational settings, regular air monitoring for ECA monomer, formaldehyde, and cyanide may be required to ensure that exposure limits are not exceeded.

Conclusion

The thermal decomposition of ethyl 2-cyanoacrylate is a complex process dominated by an "unzipping" depolymerization that yields the parent monomer. However, at elevated temperatures, the formation of hazardous byproducts, most notably formaldehyde and cyanide-containing compounds, is a significant concern. A thorough understanding of these decomposition pathways and products, facilitated by analytical techniques such as Py-GC-MS, is essential for the safe handling and application of ECA-based materials in scientific and industrial environments. Adherence to stringent safety protocols is paramount to mitigate the risks associated with exposure to these thermal degradation products.

References

- Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacrylate Glue. (n.d.). CDS Analytical.

- Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacrylate Glue. (2022, April 1). The Analytical Scientist.

- Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA). (n.d.). Occupational Safety and Health Administration (OSHA).

- Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. (n.d.). MDPI.

- ETHYL 2-CYANOACRYLATE. (2018, December 19). Occupational Safety and Health Administration (OSHA).

- Material Safety Data Sheet. (n.d.).

- EGA and Multi-step PY–GC–MS of Glue. (2022, May 12). LCGC International.

- 256 Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacrylate Glue. (2022, December 15). CDS Analytical.

- Material Safety Data Sheet. (2011, December 9).

- Safety Data Sheet Super Glue 1415. (n.d.).

- Industrial Adhesives Safety: Protect Workers & Prevent Hazards. (n.d.). Minmetals East.

- Common Name: METHYL 2-CYANOACRYLATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. (n.d.). NJ.gov.

- Ethyl cyanoacrylate. (n.d.). PubChem.

- SAFETY DATA SHEET. (2010, September 29). Fisher Scientific.

- Ethyl 2-cyanoacrylate. (2020, January 20). American Chemical Society.

- Thermal degradation curves of poly(ethyl 2‐cyanoacrylate) nanofibers at... (n.d.). ResearchGate.

- Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. (2016, June 20). PubMed Central.

- SAFETY DATA SHEET Cyanoacrylate Superglue Thick. (n.d.). Axminster Tools.

- In vitro degradation and cytotoxicity of alkyl 2‐cyanoacrylate polymers for application to tissue adhesives. (n.d.). ResearchGate.

- The Thermal Degradation of Polymers of n-Butyleyanoacrylate Prepared Using Tertiary Phosphine and Amine Initiators. (n.d.).

- ethyl 2-cyanoacrylate. (2012, April 20). Spectrum Chemical.

- Pyrolysis Gas Chromatography-Mass Spectrometry. (n.d.). Environmental Molecular Sciences Laboratory.

- Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). (n.d.). ResearchGate.

- In Vitro Toxicity Test of Ethyl 2-Cyanoacrylate, a Tissue Adhesive Used in Cardiovascular Surgery. (n.d.). IMR Press.

- Safety Data Sheet. (n.d.). dt-shop.com.

- Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl... (n.d.). Google Patents.

- Is ethyl 2-cryanoacrylate (super/Krazy glue) toxic when applied to skin (i.e. can it be absorbed into the blood)? I am aware that studies have shown that when used subcutaneously, the compound can be dangerous. (2019, February 7). Quora.

- Technical Support Center: Managing Thermal Degradation of Poly(ethyl cyanoacrylate). (n.d.). Benchchem.

Sources

- 1. theanalyticalscientist.com [theanalyticalscientist.com]

- 2. acs.org [acs.org]

- 3. oregoncoast.edu [oregoncoast.edu]

- 4. Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. osha.gov [osha.gov]

- 8. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. nps.edu [nps.edu]

- 12. fishersci.com [fishersci.com]

- 13. cdn.axminstertools.com [cdn.axminstertools.com]

- 14. Request Rejected [emsl.pnnl.gov]

- 15. analytix.co.uk [analytix.co.uk]

- 16. beaufort.tricare.mil [beaufort.tricare.mil]

- 17. ETHYL 2-CYANOACRYLATE | Occupational Safety and Health Administration [osha.gov]

- 18. Industrial Adhesives Safety: Protect Workers & Prevent Hazards [minmetalseast.com]

- 19. nj.gov [nj.gov]

ethyl 2-cyanoacrylate CAS number and chemical properties

An In-depth Technical Guide to Ethyl 2-Cyanoacrylate: Properties, Synthesis, and Applications

Abstract

Ethyl 2-cyanoacrylate (ECA) is a monomer renowned for its rapid, room-temperature polymerization, a characteristic that has established it as the cornerstone of "super glue" and "instant" adhesives. Its ability to form strong, durable bonds on a multitude of substrates with mere exposure to atmospheric moisture has driven its adoption across industrial, medical, and forensic fields. This guide provides a comprehensive technical overview of ECA, delving into its core chemical and physical properties, the mechanism of its synthesis, and the principles of its anionic polymerization. We will explore the causality behind its diverse applications, from manufacturing and assembly to advanced medical procedures like tissue adhesion and forensic science for latent fingerprint development. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this versatile and highly reactive compound.

Chemical Identity and Core Properties

Ethyl 2-cyanoacrylate, identified by the CAS Number 7085-85-0 , is an ethyl ester of 2-cyanoacrylic acid.[1][2][3][4] In its monomeric form, it is a colorless, low-viscosity liquid.[5][6] The molecule's structure is characterized by the presence of two electron-withdrawing groups—the nitrile (cyano) group and the ester group—conjugated with a carbon-carbon double bond. This specific electronic arrangement makes the double bond highly susceptible to nucleophilic attack, which is the fundamental reason for its rapid polymerization.[7][8]

A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value | References |

| CAS Number | 7085-85-0 | [1][2][3][9] |

| Molecular Formula | C₆H₇NO₂ | [1][2][4][5] |

| Molecular Weight | 125.13 g/mol | [2][3][4][5] |

| Appearance | Colorless, low-viscosity liquid | [5][6][8] |

| Density | 1.040 g/cm³ at 20°C | [2][5] |

| Boiling Point | 54-56°C at 2-3 mmHg | [1][5] |

| Flash Point | 75°C - 93.4°C (closed cup) | [3][5][10][11] |

| Vapor Pressure | < 2 mmHg at 25°C | [1] |

| Solubility | Soluble in acetone, methyl ethyl ketone, nitromethane, methylene chloride.[6] Polymerizes in water.[8] | [6][8] |

| Storage Temperature | 2-8°C, under inert gas, protected from light and moisture. | [2][3][12] |

Synthesis Pathway: Knoevenagel Condensation

The industrial synthesis of ethyl 2-cyanoacrylate is primarily achieved through a Knoevenagel condensation reaction. This process involves the reaction of ethyl cyanoacetate with formaldehyde.[8][13] The reaction is typically catalyzed by a weak base. The resulting product is a polymer that is then thermally depolymerized (cracked) under reduced pressure to yield the purified ECA monomer.[8][13][14] The addition of acidic stabilizers and radical inhibitors is crucial during the final distillation and storage phases to prevent premature polymerization.[15]

Caption: Synthesis of Ethyl 2-Cyanoacrylate.

Mechanism of Action: Anionic Polymerization